2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
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Overview
Description
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the amino and benzyl(ethyl)amino groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and benzyl(ethyl)amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Amino-substituted compounds: Other compounds with amino groups, such as 2-amino-1-phenylethanol.
Uniqueness
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H29N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17?/m0/s1 |
InChI Key |
DXIGMKZFXBROMY-BHWOMJMDSA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)C(C(C)C)N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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